H+/K+ ATPase Inhibitory Selectivity: N1-Phenyl vs. N1-(2-Methylphenyl) Substitution
The target compound (CAS 113569-38-3) differs from the known proton pump inhibitor SK&F 96079 (CAS 122456-25-1) exclusively by the absence of an ortho-methyl group on the N1-phenyl ring. SK&F 96079 is a characterized reversible H+/K+ ATPase inhibitor that partitions into phospholipid bilayers [1]. In comparative SAR studies within the 2,3-dihydropyrrolo[3,2-c]quinoline class, subtle N1-aryl modifications (including 2-methyl vs. unsubstituted phenyl) produce markedly different H+/K+ ATPase inhibitory potencies, with the optimal 2-methylphenyl substitution conferring maximal enzyme inhibition, while the unsubstituted phenyl analog displays substantially reduced or negligible activity [2]. This positions the target compound as a critical negative control or selectivity probe for confirming on-target H+/K+ ATPase engagement versus off-target effects attributable to the core scaffold.
| Evidence Dimension | H+/K+ ATPase inhibitory activity dependence on N1-aryl substitution |
|---|---|
| Target Compound Data | No direct H+/K+ ATPase IC50 available for CAS 113569-38-3; anticipated to be significantly lower potency than comparator based on SAR from patent disclosures [2] |
| Comparator Or Baseline | SK&F 96079 (CAS 122456-25-1, N1-(2-methylphenyl) analog): characterized as a reversible H+/K+ ATPase inhibitor [1]. Related N1-(2-methyl-4-methoxyphenyl) analog DBM-819: H+/K+ ATPase IC50 = 5 microM [3] |
| Quantified Difference | Quantitative comparative IC50 data not available for the exact pair; class-level SAR indicates N1-phenyl substitution substantially reduces H+/K+ ATPase inhibitory potency relative to N1-(2-methylphenyl) [2] |
| Conditions | Gastric H+/K+ ATPase enzyme inhibition assay (rabbit); phospholipid bilayer partitioning assay using DSC, FT-IR, and NMR [1] |
Why This Matters
Procurement of the N1-phenyl analog (CAS 113569-38-3) as a matched negative control is essential for target validation studies aiming to deconvolute scaffold-specific H+/K+ ATPase inhibition from N1-substituent-driven pharmacology.
- [1] Reid DG, MacLachlan LK, Gajjar K, et al. Spectroscopic and physicochemical studies on the interactions of reversible H+/K(+)-ATPase inhibitors with phospholipid bilayers. Biochim Biophys Acta. 1990;1029(1):24-32. View Source
- [2] Patent EP0307078A1 / US5051508: Substituted quinoline derivatives as H+/K+ ATPase inhibitors. Filed 1988-1989. View Source
- [3] Biochemical properties of a newly synthesized H+/K+ ATPase inhibitor, 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline (DBM-819). Scilit. 2001. View Source
